3-Methoxyprop-2-en-1-ol;propanoic acid
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Overview
Description
3-Methoxyprop-2-en-1-ol;propanoic acid is a chemical compound with the molecular formula C4H8O2. It is known for its unique structure, which includes a methoxy group attached to a prop-2-en-1-ol backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyprop-2-en-1-ol can be synthesized through several methods. One common method involves the reaction of methanol with propargyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres.
Industrial Production Methods
In industrial settings, 3-Methoxyprop-2-en-1-ol is produced using large-scale reactors. The process involves the continuous feeding of methanol and propargyl alcohol into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Methoxyprop-2-en-1-ol.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions usually occur under mild conditions.
Substitution: Substitution reactions often involve halogens or other nucleophiles. The reactions can occur under various conditions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Methoxyprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyprop-2-en-1-ol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In oxidation and reduction reactions, it undergoes changes in its oxidation state, leading to the formation of different products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyprop-2-en-1-ol: Similar in structure but lacks the propanoic acid group.
Propanoic acid: Similar in structure but lacks the methoxyprop-2-en-1-ol group.
Uniqueness
3-Methoxyprop-2-en-1-ol;propanoic acid is unique due to its combination of a methoxy group and a propanoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.
Properties
CAS No. |
144487-15-0 |
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Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-methoxyprop-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C4H8O2.C3H6O2/c1-6-4-2-3-5;1-2-3(4)5/h2,4-5H,3H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
WBISVQIJHADNFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.COC=CCO |
Origin of Product |
United States |
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